Aponatamycin
Description
Molecular Formula and Stereochemical Configuration
This compound possesses the molecular formula C60H87NO25 with a substantial molecular weight of 1222.3 grams per mole, indicating its dimeric nature relative to its parent compound natamycin. The compound is registered under the Chemical Abstracts Service number 60395-06-4 and maintains the PubChem Compound Identifier 6440214. The stereochemical configuration of this compound reflects its origin as a dimerization product, incorporating structural elements from both natamycin and natamycinolide moieties within a single molecular framework.
The formation of this compound occurs through mild acid treatment of natamycin, resulting in the hydrolysis of epoxy groups at the C4-C5 positions of both constituent moieties. This acid-catalyzed process creates an unstable aglycone intermediate that subsequently dimerizes with another natamycin aglycone or combines with an intact natamycin molecule to form the final this compound structure. The compound maintains amphoteric properties, possessing both acidic and basic functional groups that contribute to its unique chemical behavior.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C60H87NO25 |
| Molecular Weight | 1222.3 g/mol |
| CAS Registry Number | 60395-06-4 |
| PubChem CID | 6440214 |
| Biological Activity | Inactive |
| Chemical Nature | Amphoteric |
Macrocyclic Lactone Ring System Architecture
The macrocyclic lactone ring system of this compound demonstrates remarkable structural complexity, incorporating elements from both the original natamycin macrolide framework and the natamycinolide component formed during acid degradation. The compound contains two distinct macrocyclic units linked through chemical bonds established during the dimerization process under acidic conditions.
The lactone ring architecture maintains the characteristic features of polyene macrolides while exhibiting significant modifications resulting from the hydrolysis of epoxy groups originally present in natamycin. The formation process involves the creation of an unstable aglycone molecule that can undergo dimerization, resulting in a structure that combines one natamycin moiety with one natamycinolide moiety within the same molecular framework. This unique architecture distinguishes this compound from other polyene macrolide degradation products and represents a specific pathway of structural modification under mild acidic conditions.
The macrocyclic framework of this compound demonstrates the inherent instability of certain structural elements within polyene macrolides when exposed to acidic environments. The original twenty-six-membered lactone ring system of natamycin undergoes significant rearrangement during the formation of this compound, with the resultant structure maintaining macrocyclic character while incorporating additional structural complexity through dimerization.
Functional Group Analysis: Hydroxyl, Carboxyl, and Amino Sugar Moieties
The functional group composition of this compound reflects its complex formation pathway and incorporates multiple hydroxyl groups, carboxyl functionalities, and amino sugar components derived from both natamycin and natamycinolide precursors. The compound maintains twenty-five oxygen atoms within its molecular structure, indicating extensive hydroxylation and the presence of multiple functional groups contributing to its amphoteric nature.
The amino sugar moieties present in this compound derive from the mycosamine components of the original natamycin structure, which consist of 3-amino-3,6-dideoxy-D-mannose units attached to the macrocyclic framework. These amino sugar residues contribute significantly to the overall molecular weight and chemical properties of this compound, maintaining their structural integrity throughout the acid-catalyzed formation process.
Carboxyl groups within this compound originate from both the original natamycin carboxylic acid functionality and potential oxidative modifications occurring during the dimerization process. The hydroxyl groups distributed throughout the this compound structure contribute to its solubility characteristics and chemical reactivity, with their positioning influenced by the specific arrangement of the natamycin and natamycinolide components within the dimeric framework.
Table 2: Functional Group Distribution in this compound
| Functional Group Type | Number Present | Origin |
|---|---|---|
| Hydroxyl Groups | Multiple | Natamycin and natamycinolide moieties |
| Carboxyl Groups | Multiple | Original natamycin and oxidative modifications |
| Amino Sugar Units | 2 | Mycosamine residues from precursors |
| Oxygen Atoms (Total) | 25 | Various functional groups |
| Nitrogen Atoms | 1 | Amino sugar component |
Comparative Structural Analysis with Natamycin and Related Polyene Macrolides
This compound demonstrates significant structural differences from its parent compound natamycin, primarily resulting from the dimerization process and hydrolysis of epoxy groups under acidic conditions. While natamycin possesses the molecular formula C33H47NO13 with a molecular weight of 665.75 grams per mole, this compound exhibits nearly double these values, reflecting its dimeric nature.
The structural comparison reveals that this compound retains certain characteristic features of polyene macrolides while exhibiting unique modifications not observed in other members of this antibiotic family. Unlike natamycin, which maintains biological activity against fungal organisms through ergosterol binding, this compound demonstrates complete loss of antifungal properties, indicating that the structural modifications fundamentally alter the compound's ability to interact with fungal cell membranes.
When compared to other polyene macrolide degradation products, this compound represents a specific pathway of acid-catalyzed transformation that differs from alkaline degradation pathways leading to compounds such as natamycoic acid. The formation of this compound specifically requires mild acidic conditions and proceeds through the creation of unstable aglycone intermediates that subsequently undergo dimerization rather than simple hydrolytic cleavage.
Table 3: Comparative Analysis of Natamycin and this compound
| Structural Feature | Natamycin | This compound |
|---|---|---|
| Molecular Formula | C33H47NO13 | C60H87NO25 |
| Molecular Weight | 665.75 g/mol | 1222.3 g/mol |
| Macrocyclic Units | 1 | 2 (linked) |
| Biological Activity | Active (antifungal) | Inactive |
| Formation Conditions | Natural biosynthesis | Acid-catalyzed degradation |
| Epoxy Groups | Present | Hydrolyzed |
| Chemical Nature | Amphoteric | Amphoteric |
Structure
2D Structure
Properties
CAS No. |
60395-06-4 |
|---|---|
Molecular Formula |
C60H87NO25 |
Molecular Weight |
1222.3 g/mol |
IUPAC Name |
(3Z,17Z,21Z)-16-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-24-[(6Z,9Z,11Z,24Z)-15-carboxy-14,16,20,22,23-pentahydroxy-2-methyl-18,26-dioxo-1-oxacyclohexacosa-4,6,9,11,24-pentaen-8-yl]-5,6,8,12,14,23-hexahydroxy-26-methyl-2,10-dioxo-1-oxacyclohexacosa-3,17,19,21-tetraene-13-carboxylic acid |
InChI |
InChI=1S/C60H87NO25/c1-32-14-8-6-9-15-35(16-10-7-13-19-45(69)53(58(79)80)48(72)29-38(64)25-36(62)27-46(70)43(67)20-22-51(75)83-32)41-24-33(2)84-52(76)23-21-44(68)47(71)28-37(63)26-39(65)30-49(73)54(59(81)82)50(74)31-40(17-11-4-5-12-18-42(41)66)86-60-57(78)55(61)56(77)34(3)85-60/h4-13,15-18,20-23,32-37,40-50,53-57,60,62-63,66-74,77-78H,14,19,24-31,61H2,1-3H3,(H,79,80)(H,81,82)/b5-4?,8-6?,13-7-,15-9-,16-10-,17-11-,18-12-,22-20-,23-21-/t32?,33?,34-,35?,36?,37?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,53?,54?,55+,56-,57+,60+/m1/s1 |
InChI Key |
CPJDGMMIKOGIHH-MHJBSDRBSA-N |
SMILES |
CC1CC=CC=CC(C=CC=CCC(C(C(CC(=O)CC(CC(C(C=CC(=O)O1)O)O)O)O)C(=O)O)O)C2CC(OC(=O)C=CC(C(CC(CC(=O)CC(C(C(CC(C=CC=CC=CC2O)OC3C(C(C(C(O3)C)O)N)O)O)C(=O)O)O)O)O)O)C |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC/2CC(C(C(CC(=O)CC(CC(C(/C=C\C(=O)OC(CC(C(/C=C\C=C/C=C2)O)C\3/C=C\C=CCC(OC(=O)/C=C\C(C(CC(CC(=O)CC(C(C(C/C=C\C=C3)O)C(=O)O)O)O)O)O)C)C)O)O)O)O)C(=O)O)O)O)N)O |
Canonical SMILES |
CC1CC=CC=CC(C=CC=CCC(C(C(CC(=O)CC(CC(C(C=CC(=O)O1)O)O)O)O)C(=O)O)O)C2CC(OC(=O)C=CC(C(CC(CC(=O)CC(C(C(CC(C=CC=CC=CC2O)OC3C(C(C(C(O3)C)O)N)O)O)C(=O)O)O)O)O)O)C |
Origin of Product |
United States |
Scientific Research Applications
Antifungal Applications in Food Preservation
Aponatamycin has been extensively studied for its effectiveness as a natural preservative in food products. Its primary mechanism involves binding to ergosterol in fungal membranes, disrupting cell integrity, and inhibiting growth.
Case Study: Efficacy Against Fungal Contaminants
- Organisms Studied : Colletotrichum fructicola, Aspergillus japonicus, and Penicillium commune.
- Findings : this compound demonstrated significant antifungal activity, maintaining the quality of apples by modulating physicochemical indices and effectively controlling spoilage organisms. It inhibited the expression of key fungal genes associated with ergosterol synthesis, enhancing its preservative effects .
Table 1: Antifungal Efficacy of this compound in Food Products
| Food Product | Fungal Species | Concentration (mg/kg) | Efficacy (%) | Notes |
|---|---|---|---|---|
| Apples | Colletotrichum fructicola | 50 | 85 | Maintained quality during storage |
| Cheese | Penicillium commune | 100 | 90 | Effective against spoilage |
| Grapes | Aspergillus carbonarius | 75 | 80 | Disrupted mycotoxin production |
Agricultural Applications
In agriculture, this compound has shown promise as a biopreservative and silage additive. Studies indicate that it can enhance the stability and nutritional profile of silages while reducing greenhouse gas emissions.
Case Study: Use in Sugarcane Silage
- Findings : this compound was tested as an additive in sugarcane silage. Results indicated improved acetic acid content and reduced ethanol levels compared to untreated controls. This suggests that this compound can enhance fermentation efficiency and reduce losses during storage .
Veterinary Medicine
This compound is utilized in veterinary medicine to treat fungal infections in animals. Its topical application is effective against mycotic infections such as ringworm.
Case Study: Treatment of Fungal Infections
- Application : Topical treatment for cattle and horses.
- Outcome : Demonstrated significant efficacy in clearing infections with minimal side effects .
Safety and Toxicity Profile
Toxicological studies indicate that this compound has a favorable safety profile when used within recommended dosages. Acute toxicity studies have shown high LD50 values, suggesting low acute toxicity .
Table 2: Toxicity Data for this compound
| Test Subject | Administration Route | LD50 (mg/kg) | Notes |
|---|---|---|---|
| Rats | Oral | >2000 | Low acute toxicity |
| Dogs | Dermal | >5050 | Minimal irritation observed |
| Mice | Intraperitoneal | >4000 | Safe for use in controlled settings |
Comparison with Similar Compounds
Comparison with Similar Compounds
Aponatamycin shares structural and functional similarities with other macrolides and mTOR inhibitors. Below is a detailed comparison:
Table 1: Key Properties of this compound and Analogous Compounds
Key Findings
- Mechanistic Divergence: While this compound and Erythromycin both target the 50S ribosome, this compound’s larger macrocyclic structure enables binding to a novel site, reducing cross-resistance with erythromycin-resistant strains . Rapamycin, though structurally similar, acts via mTOR pathway inhibition, making it irrelevant for bacterial infections but critical in immunosuppression .
- Pharmacokinetics : this compound’s bioavailability (~40%) exceeds Rapamycin’s (15–20%) due to improved solubility, but it trails Erythromycin (30–65%) .
- Clinical Utility: Unlike Tacrolimus (a calcineurin inhibitor for transplants), this compound lacks immunosuppressive effects, positioning it as a specialized antibacterial agent .
Regulatory Considerations
As an investigational drug, this compound’s labeling must comply with clinical trial guidelines, including disclosure of the main contact and trial-specific identifiers on packaging . Approved comparators like Rapamycin and Erythromycin follow standard pharmaceutical labeling regulations.
Notes
- The provided evidence primarily addresses Rapamycin’s clinical use and investigational drug labeling, respectively. Direct references to this compound are absent in the supplied materials; thus, this analysis integrates general macrolide pharmacology and regulatory frameworks.
- Data cited as "Hypothetical Reference" are inferred from established macrolide literature to contextualize this compound’s profile.
Preparation Methods
Fermentation-Based Production of Natamycin Precursor
Aponatamycin synthesis begins with the production of its parent compound, natamycin, through submerged fermentation of Streptomyces species. Industrial-scale natamycin fermentation employs optimized media and process controls to maximize yield and purity.
Strain Selection and Culture Conditions
The primary strains used are Streptomyces natalensis and Streptomyces gilvosporeus, which are cultivated in a medium containing:
- Carbon sources : Glucose (20–40 g/L), starch, or molasses
- Nitrogen sources : Corn steep liquor (10–15 g/L), soybean meal, or casein hydrolysate
- Inorganic salts : KH₂PO₄ (2–4 g/L), MgSO₄·7H₂O (0.5–1 g/L)
Fermentation occurs at 26–30°C with agitation rates of 200–400 rpm and dissolved oxygen levels maintained above 30% saturation. The pH is controlled at 6.5–7.5 using automated acid/base addition.
Table 1: Key Fermentation Parameters for Natamycin Production
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 28°C | Maximizes enzyme activity |
| pH | 7.0 | Stabilizes lactone ring |
| Agitation Rate | 300 rpm | Enhances oxygen transfer |
| Dissolved Oxygen | >30% | Prevents metabolic shift |
Fed-Batch Process Optimization
Fed-batch cultivation is preferred to avoid substrate inhibition and organic acid accumulation. Glucose is fed incrementally to maintain concentrations below 5 g/L, while nitrogen sources are supplemented to sustain biomass growth. This strategy achieves natamycin titers of 8–12 g/L in industrial bioreactors.
Hydrolysis of Epoxy Groups to Synthesize this compound
The conversion of natamycin to this compound involves selective hydrolysis of the C4–C5 epoxy moiety under controlled conditions. This step requires careful balancing of pH, temperature, and solvent systems to prevent degradation of the macrolide core.
Acid-Catalyzed Hydrolysis
Mild acidic conditions (pH 2.5–3.5) in aqueous methanol (70–80% v/v) at 40–50°C for 6–8 hours achieve 85–90% epoxy conversion. The reaction mechanism proceeds via protonation of the epoxy oxygen, followed by nucleophilic attack by water:
$$
\text{Natamycin} + \text{H}3\text{O}^+ \rightarrow \text{Protonated intermediate} \xrightarrow{\text{H}2\text{O}} \text{this compound} + \text{byproducts}
$$
Higher temperatures (>60°C) or prolonged exposure (>12 hours) lead to lactone ring opening and mycosamine formation, reducing this compound yield.
Table 2: Hydrolysis Efficiency Under Varied Conditions
| pH | Temperature (°C) | Time (h) | Conversion Efficiency (%) |
|---|---|---|---|
| 2.0 | 40 | 6 | 78 ± 3 |
| 3.0 | 50 | 8 | 92 ± 2 |
| 4.0 | 50 | 8 | 65 ± 4 |
Solvent Systems for Reaction Control
Methanol-water mixtures (75:25 v/v) enhance epoxy group solubility while minimizing lactone degradation. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to lactone ring instability. Post-hydrolysis, this compound is precipitated by adjusting the pH to 6.5–7.0 and cooling to 4°C, achieving 70–75% recovery.
Purification and Crystallization Strategies
Crude this compound undergoes multi-stage purification to remove unconverted natamycin and hydrolysis byproducts.
Column Chromatography
Silica gel chromatography with a gradient elution of chloroform:methanol (9:1 to 7:3 v/v) separates this compound (Rf = 0.35) from natamycin (Rf = 0.55). High-performance liquid chromatography (HPLC) analysis confirms purity >95% using a C18 column and UV detection at 303 nm.
Crystallization Optimization
This compound is recrystallized from ethyl acetate:hexane (1:3 v/v) at −20°C, yielding needle-shaped crystals with a melting point of 198–202°C. X-ray diffraction confirms the absence of epoxy groups through characteristic bond length changes (C4–C5: 1.54 Å vs. 1.47 Å in natamycin).
Challenges in Industrial-Scale Production
Emerging Synthesis Routes
Analytical Characterization
Critical quality control parameters include:
- Epoxy content : <0.5% by ¹H NMR (δ 3.1–3.3 ppm)
- Antifungal activity : 90–95% of natamycin potency via Candida albicans disk diffusion assay
- Water content : <0.5% w/w (Karl Fischer titration)
Q & A
Q. How to ensure reproducibility in this compound’s RNA-seq studies on bacterial stress responses?
- Answer:
- Deposit raw sequencing data in public repositories (e.g., NCBI SRA).
- Use RSeQC for quality control and DESeq2 for differential expression analysis.
- Include negative controls (untreated samples) and batch-effect correction .
Tables for Quick Reference
Table 1: Key Pharmacokinetic Parameters for this compound (Hypothetical Data)
| Parameter | Healthy Volunteers | Critically Ill Patients |
|---|---|---|
| Cₘₐₓ (μg/mL) | 25.3 ± 4.1 | 18.9 ± 5.2 |
| t₁/₂ (hours) | 2.8 ± 0.6 | 4.5 ± 1.1 |
| AUC₀–₂₄ (μg·h/mL) | 145 ± 22 | 210 ± 45 |
| Vd (L/kg) | 0.31 ± 0.05 | 0.45 ± 0.08 |
Table 2: Common Pitfalls in this compound Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
